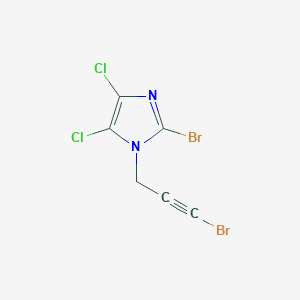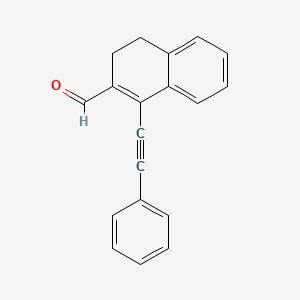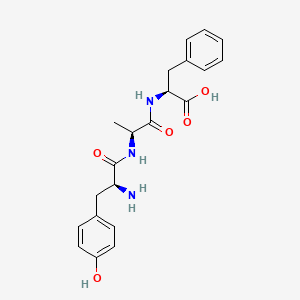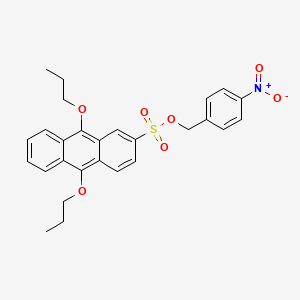![molecular formula C26H38O2S B12549890 4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] CAS No. 142640-42-4](/img/structure/B12549890.png)
4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] is a complex organic compound with the molecular formula C22H28O2S This compound is characterized by its unique structure, which includes a sulfanediyl group linking two phenol units, each substituted with a methyl group and a 2-methylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] typically involves the reaction of 5-methyl-2-(2-methylpentan-2-yl)phenol with a sulfanediyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors and real-time monitoring systems, helps in achieving high production rates and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl group to a thiol group.
Substitution: The phenol units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenol units can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The sulfanediyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Sulfanediylbis[4-methyl-6-(2-methyl-2-propanyl)phenolate]
- 4,4’-Sulfanediylbis[2,6-di-tert-butylphenol]
Uniqueness
4,4’-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol] is unique due to its specific substitution pattern on the phenol units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
142640-42-4 |
|---|---|
Molecular Formula |
C26H38O2S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[4-hydroxy-2-methyl-5-(2-methylpentan-2-yl)phenyl]sulfanyl-5-methyl-2-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C26H38O2S/c1-9-11-25(5,6)19-15-23(17(3)13-21(19)27)29-24-16-20(22(28)14-18(24)4)26(7,8)12-10-2/h13-16,27-28H,9-12H2,1-8H3 |
InChI Key |
HZSRMZQFJCTEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=C(C=C(C(=C1)SC2=CC(=C(C=C2C)O)C(C)(C)CCC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)




![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)




